molecular formula C14H22BNO4 B6340700 4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid CAS No. 2096339-73-8

4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid

Cat. No.: B6340700
CAS No.: 2096339-73-8
M. Wt: 279.14 g/mol
InChI Key: OTMZVQFRDVIYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid (CAS: 2096339-73-8) is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected isopropylamino group at the para position of the benzene ring. Its molecular formula is C₁₄H₂₁BNO₄, with a molecular weight of 279.14 g/mol and a purity of 98% . The Boc group serves as a temporary protective moiety for the amine, enabling selective deprotection under acidic conditions for subsequent functionalization. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl frameworks .

Properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4/c1-10(2)16(13(17)20-14(3,4)5)12-8-6-11(7-9-12)15(18)19/h6-10,18-19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMZVQFRDVIYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(C(C)C)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

ParameterValue/DetailSource
Substrate4-isopropylaminophenyl bromide
Protecting AgentBoc₂O
BaseTriethylamine (TEA)
SolventDichloromethane (DCM)
Reaction Time12–20 hours
Yield90–95%

The Boc group stabilizes the amine against oxidation and unwanted coupling during later stages. Triethylamine neutralizes HBr generated in situ, driving the reaction to completion.

ParameterValue/DetailSource
SubstrateBoc-protected 4-isopropylaminophenyl bromide
Boron SourceBis(pinacolato)diboron
CatalystPd(dppf)Cl₂
BasePotassium acetate
Solvent2-Methyltetrahydrofuran (2-MeTHF)
Temperature80°C
Reaction Time8 hours
Yield75–82%

The use of 2-MeTHF, a greener solvent with a lower boiling point than dioxane, simplifies post-reaction purification. Pd(dppf)Cl₂ facilitates oxidative addition and transmetalation, ensuring high regioselectivity.

Alternative Pathways and Comparative Analysis

Direct Boronation via Grignard Reagents

An alternative route involves reacting a pre-protected aryl Grignard reagent with trimethyl borate, followed by hydrolysis:
Ar-MgBr+B(OMe)3Ar-B(OMe)2H2OAr-B(OH)2\text{Ar-MgBr} + \text{B(OMe)}_3 \rightarrow \text{Ar-B(OMe)}_2 \xrightarrow{\text{H}_2\text{O}} \text{Ar-B(OH)}_2
While effective for simple arylboronic acids, this method struggles with steric hindrance from the Boc-isopropylamino group, yielding <60%.

One-Pot Sequential Functionalization

Emerging approaches condense protection and boronation into a single vessel, reducing isolation steps. Preliminary data show moderate yields (65–70%) but require rigorous optimization of catalyst loading and solvent systems.

Critical Evaluation of Methodologies

MethodAdvantagesLimitationsYield
Miyaura BorylationHigh regioselectivity, scalablePd catalyst cost75–82%
Grignard BoronationSimple reagentsLow efficacy for bulky groups<60%
One-Pot SynthesisReduced purification stepsUnoptimized conditions65–70%

The Miyaura route remains the gold standard for balancing yield and practicality, particularly for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form a phenol derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Free amine, which can be further functionalized.

Scientific Research Applications

4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors, particularly those targeting proteases and kinases.

    Industry: The compound can be used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in the design of enzyme inhibitors. The Boc-protected isopropylamino group can be deprotected to reveal a free amine, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Boronic acids with aromatic cores and diverse substituents exhibit distinct reactivity, stability, and applications. Below is a comparative analysis of 4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid with structurally related compounds.

Table 1: Key Properties of Selected Benzeneboronic Acid Derivatives

Compound Name CAS Number Molecular Weight (g/mol) Substituent Type Reactivity Notes Applications
This compound 2096339-73-8 279.14 Boc-protected amine Moderate reactivity due to steric bulk Protected amine intermediates in drug synthesis
4-tert-Butylbenzeneboronic acid 1193-24-4 178.03 Alkyl (tert-butyl) High coupling efficiency in Suzuki reactions Ligand synthesis, material science
4-Isopropoxybenzeneboronic acid 153624-46-5 180.01 Alkoxy (isopropoxy) Enhanced solubility in polar solvents Cross-coupling with electron-rich aryl halides
4-(Sulfamoyl)benzeneboronic acid 613660-87-0 201.01 Sulfonamide Acid-stable; compatible with basic conditions Bioconjugation, enzyme inhibitor design
4-(3-Propylureido)benzeneboronic acid pinacol ester 874291-01-7 304.20 Ureido (pinacol ester) Stabilized boronate form for storage Prodrug development, slow-release systems
4-(Isobutylcarbamoyl)benzeneboronic acid 850568-13-7 235.06 Carbamoyl (isobutyl) Polar substituent enhances water solubility Targeted covalent inhibitors

Substituent Effects on Reactivity

  • Electronic Effects : Electron-donating groups (e.g., alkoxy in 4-isopropoxybenzeneboronic acid) enhance nucleophilicity of the boronic acid, favoring coupling with electron-deficient aryl halides . In contrast, electron-withdrawing sulfonamide groups (e.g., 4-(sulfamoyl)benzeneboronic acid) may slow transmetalation steps .

Stability and Handling

  • Boc Protection : The Boc group in the target compound is labile under acidic conditions (e.g., HCl or TFA), enabling controlled deprotection. However, it is less stable than sulfonamide or carbamoyl groups, which tolerate broader pH ranges .
  • Storage : Pinacol ester derivatives (e.g., 4-(3-propylureido)benzeneboronic acid pinacol ester) exhibit improved stability over free boronic acids, reducing protodeboronation during storage .

Commercial Availability

The target compound is discontinued, limiting its practical use . Alternatives like 4-isopropoxybenzeneboronic acid and sulfonamide derivatives remain widely available, making them preferable for industrial applications .

Biological Activity

4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, including anticancer and antimicrobial effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13H19BNO4
  • Molecular Weight : 251.11 g/mol

The presence of the boronic acid functional group is significant for its biological activity, particularly in targeting specific enzymes and pathways.

Anticancer Activity

Recent studies have indicated that boronic acids, including derivatives like this compound, exhibit promising anticancer properties. The mechanism of action often involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death.

Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of various phenylboronic acid derivatives, including our compound of interest. The results showed that:

  • Cell Lines Tested : MCF-7 (breast cancer), A2780 (ovarian cancer), A-549 (lung cancer)
  • IC50 Values : The compound demonstrated an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 cells, indicating significant cytotoxicity compared to healthy cell lines .
CompoundCell LineIC50 (µg/mL)
This compoundMCF-718.76 ± 0.62
Control (Camptothecin)MCF-71.00 ± 0.10

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Cell Cycle Arrest : Induction of G2/M phase arrest.
  • Apoptosis Induction : Activation of caspase-3 and other apoptotic pathways.
  • Inhibition of Key Enzymes : Interaction with proteasome components leading to disrupted protein degradation pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity.

Research Findings
A study assessed the compound's effectiveness against various bacterial strains, revealing:

  • MIC Values : The minimum inhibitory concentration (MIC) against common pathogens was determined.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound possesses moderate antibacterial properties, making it a candidate for further exploration in antimicrobial therapies.

Q & A

Q. What are the key synthetic routes for preparing 4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid?

Methodological Answer: Synthesis typically involves three stages: (1) Boc protection of the amine group to prevent undesired side reactions, (2) Suzuki-Miyaura cross-coupling between a halogenated benzene derivative (e.g., bromobenzene) and a boronic ester to introduce the boronic acid moiety, and (3) Deprotection under mild acidic conditions (e.g., TFA) to remove the Boc group. This approach mirrors methods used for structurally related boronic acids, where Suzuki coupling ensures regioselectivity and high yield .

Q. Which purification techniques are recommended for isolating this compound with high purity?

Methodological Answer: After synthesis, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted intermediates. Final recrystallization in a solvent system like dichloromethane/hexane enhances crystallinity. Purity is validated using GC (>97% purity) or HPLC with UV detection at 254 nm. For boronic acids, ensure anhydrous conditions during purification to avoid hydrolysis .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl), isopropylamino protons (δ ~3.5–4.0 ppm), and boronic acid protons (broad peak at δ ~6–8 ppm).
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).
  • HPLC: Reverse-phase HPLC with a C18 column to assess purity (>95% by area under the curve).
  • Elemental Analysis: Validate C, H, N, and B content .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this boronic acid derivative?

Methodological Answer: Optimization includes:

  • Catalyst Selection: Use Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability and reactivity.
  • Base: Na₂CO₃ or Cs₂CO₃ in a biphasic solvent system (e.g., DME/H₂O) to improve coupling efficiency.
  • Temperature: 80–100°C under inert atmosphere (N₂/Ar) to prevent boronic acid oxidation.
  • Molar Ratios: Maintain a 1:1.2 ratio of aryl halide to boronic acid to drive the reaction to completion. Monitor progress via TLC or LC-MS .

Q. What methodologies are employed to analyze the binding interactions of this compound with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry by measuring heat changes during ligand-target interaction.
  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure real-time binding kinetics (kon/koff).
  • Fluorescence Quenching: Monitor changes in fluorescence intensity when the boronic acid binds to diol-containing biomolecules (e.g., glycoproteins) .

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts or MS fragmentation patterns) be resolved during characterization?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR shifts with computational predictions (DFT calculations) or literature data for analogous boronic acids.
  • Deuteration Studies: Use deuterated solvents (e.g., D₂O) to confirm exchangeable protons (e.g., boronic acid -B(OH)₂ groups).
  • 2D NMR Techniques: Employ HSQC and HMBC to resolve overlapping signals and assign carbon-proton correlations unambiguously.
  • Controlled Degradation: Perform stability studies under varying pH/temperature to identify potential hydrolysis byproducts .

Data Contradiction & Troubleshooting

Q. How can researchers address low yields in the final deprotection step of the Boc group?

Methodological Answer:

  • Acid Selection: Use trifluoroacetic acid (TFA) over HCl to avoid side reactions with the boronic acid moiety.
  • Reaction Time: Optimize duration (typically 2–4 hours at 0–25°C) to balance complete deprotection with minimal degradation.
  • Quenching: Neutralize excess acid with a weak base (e.g., NaHCO₃) post-deprotection and extract promptly to prevent boronic acid decomposition .

Q. What strategies mitigate boronic acid oxidation during long-term storage?

Methodological Answer:

  • Storage Conditions: Keep under inert gas (Ar) at –20°C in anhydrous solvents (e.g., THF or DMF).
  • Stabilizers: Add 1–5% triethylamine to neutralize trace acidity.
  • Lyophilization: For solid-state storage, lyophilize under high vacuum and store with desiccants (e.g., molecular sieves) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.